N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

Description

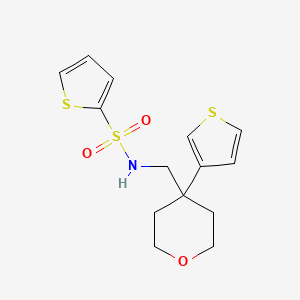

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a tetrahydro-2H-pyran scaffold substituted with a thiophen-3-yl group at the 4-position. The methylene bridge links this scaffold to a thiophene-2-sulfonamide moiety. The thiophene rings may enhance lipophilicity and π-π stacking interactions, while the tetrahydro-2H-pyran ring provides conformational stability.

Properties

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S3/c16-21(17,13-2-1-8-20-13)15-11-14(4-6-18-7-5-14)12-3-9-19-10-12/h1-3,8-10,15H,4-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFORVNFNZYYQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Similarities :

- ABT-737 and ABT-199 (venetoclax) share sulfonamide groups and complex heterocyclic frameworks. ABT-199, for instance, includes a tetrahydro-2H-pyran ring linked to a nitrobenzene-sulfonamide group, analogous to the pyran-sulfonamide core in the target compound .

Functional Differences : - ABT-199 targets BCL-2 (apoptosis regulation), whereas the thiophene substituents in the target compound may redirect selectivity toward kinases (e.g., CDK9) or other enzymes.

- The nitro group in ABT-199 enhances electrophilicity, contrasting with the electron-rich thiophene rings in the target compound, which could alter binding kinetics .

N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Structural Similarities :

- Both compounds feature a central saturated six-membered ring (tetrahydro-2H-pyran vs. tetrahydro-2H-thiopyran) and a methylene-linked sulfonamide.

Key Distinctions : - The 3-methylphenyl group in the comparator introduces aromatic bulk, while the target compound’s thiophene substituents may enhance π-system interactions .

Oxazolidine-Based Sulfonamides (EP 2 697 207 B1)

Structural Similarities :

- European Patent EP 2 697 207 B1 describes sulfonamides with oxazolidine cores, similar to the pyran scaffold in the target compound.

Key Distinctions : - Trifluoromethyl groups in the patent compounds increase lipophilicity and resistance to oxidative metabolism, unlike the thiophene rings in the target compound.

- The oxazolidine ring’s rigidity may limit conformational flexibility compared to the tetrahydro-2H-pyran ring .

Thiopyran Derivatives (SPECIAL CLASSIFICATION PROVISIONS)

Structural Similarities :

- (4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide shares a fused thiophene-thiopyran system. Key Distinctions:

- The sulfone group (7,7-dioxide) enhances polarity, contrasting with the sulfonamide’s hydrogen-bonding capacity in the target compound .

Mechanistic and Functional Implications

- Sulfonamide Role : The sulfonamide group in all comparators facilitates hydrogen bonding with target proteins (e.g., kinases or BCL-2), a feature critical for the target compound’s putative activity .

- Thiophene vs. Aromatic Substituents : Thiophene rings in the target compound may improve membrane permeability over phenyl groups but could reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.